molecular formula C12H14Cl2O6 B12158514 2,4-Dichlorophenyl hexopyranoside CAS No. 1093407-51-2

2,4-Dichlorophenyl hexopyranoside

Cat. No.: B12158514
CAS No.: 1093407-51-2
M. Wt: 325.14 g/mol
InChI Key: FMLFENLCSTYAST-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl hexopyranoside is an organic compound with the molecular formula C12H14Cl2O6 It is a derivative of hexopyranose, a six-membered ring sugar, where the hydroxyl groups are substituted with 2,4-dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl hexopyranoside typically involves the reaction of hexopyranose derivatives with 2,4-dichlorophenol. One common method is the use of glycosylation reactions where the hydroxyl groups of hexopyranose are replaced by 2,4-dichlorophenyl groups. This reaction can be catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl hexopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Dichlorophenyl hexopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to carbohydrate metabolism and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl hexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar chlorophenyl groups.

    2,4-Dichlorophenyl glycosides: Compounds with similar glycosidic linkages but different sugar moieties.

Uniqueness

2,4-Dichlorophenyl hexopyranoside is unique due to its specific hexopyranose structure and the presence of 2,4-dichlorophenyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1093407-51-2

Molecular Formula

C12H14Cl2O6

Molecular Weight

325.14 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H14Cl2O6/c13-5-1-2-7(6(14)3-5)19-12-11(18)10(17)9(16)8(4-15)20-12/h1-3,8-12,15-18H,4H2

InChI Key

FMLFENLCSTYAST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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